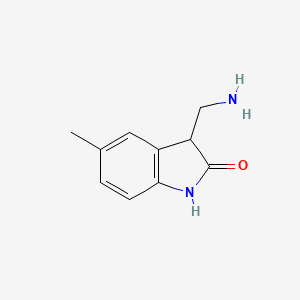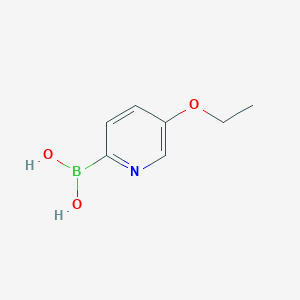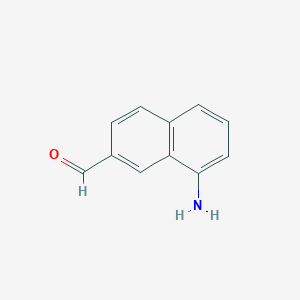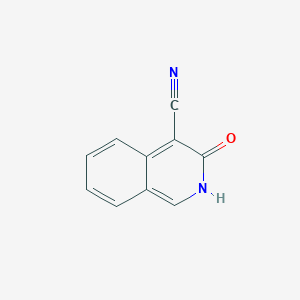
6-Fluoro-8-methylquinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-8-methylquinolin-5-ol is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant biological and chemical importance. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-methylquinolin-5-ol involves various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations. One common approach is the nucleophilic substitution of fluorine atoms . For example, 6-methoxyquinoline can undergo direct fluorination at position 5 to yield 5,5-difluoroquinolin-6-one .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve large-scale cyclization and fluorination reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical and industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-8-methylquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-8-methylquinolin-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated quinoline derivatives.
Biology: Studied for its potential antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6-Fluoro-8-methylquinolin-5-ol involves its interaction with various molecular targets:
DNA Gyrase and Topoisomerase IV: The compound inhibits these enzymes, leading to the disruption of bacterial DNA replication and transcription.
Enzyme Inhibition: It acts as an inhibitor of various enzymes, contributing to its antibacterial and antineoplastic activities.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Shares the fluorine substitution but lacks the methyl group at position 8.
8-Methylquinoline: Contains the methyl group but lacks the fluorine substitution at position 6.
5,8-Difluoroquinoline: Contains fluorine substitutions at both positions 5 and 8.
Uniqueness
6-Fluoro-8-methylquinolin-5-ol is unique due to the specific combination of fluorine and methyl substitutions, which enhances its biological activity and provides distinct chemical properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
6-fluoro-8-methylquinolin-5-ol |
InChI |
InChI=1S/C10H8FNO/c1-6-5-8(11)10(13)7-3-2-4-12-9(6)7/h2-5,13H,1H3 |
InChI Key |
GQTIQPDSLAITQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CC=C2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11913803.png)
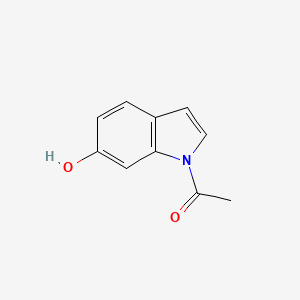
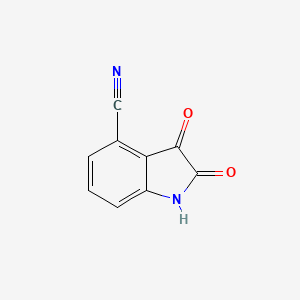

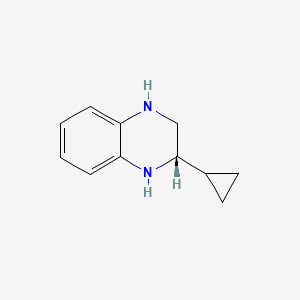
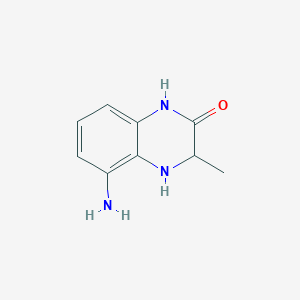
![9-Methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B11913860.png)
